molecular formula C14H11BrN2 B2923222 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 838-32-4

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2923222
CAS No.: 838-32-4
M. Wt: 287.16
InChI Key: AFYSTHGPBTXVDY-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 . This compound is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. For example, one method involves the reaction of new pyridine-containing dibromo compounds with thiophene-based diboronic ester via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” includes a bromophenyl group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of this compound is Brc1ccc(cc1)-c2cn3ccccc3n2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can undergo various types of reactions, including electrophilic substitution .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 216-220 °C . Its density, boiling point, and other physical and chemical properties were not found in the search results.

Scientific Research Applications

Imaging Agent Development in Alzheimer’s Disease Research

The compound 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine, referred to as BrIMPY, was studied for its potential in Alzheimer’s disease (AD) research. BrIMPY demonstrated promising characteristics as a tracer for in vivo and in vitro studies, particularly for imaging β-amyloid plaques in the brain. Its selective labeling of Aβ-plaques in the brain tissue of an Alzheimer’s mouse model suggests its utility in both PET and SPECT imaging of β-amyloid plaques in living brains (Yousefi et al., 2012).

Synthesis of Pyrido[1,2-a]benzimidazoles in Medicinal Chemistry

Research on the synthesis of pyrido[1,2-a]benzimidazoles, which are chemically related to this compound, revealed their significance in medicinal chemistry. This includes their role in solubility enhancement, DNA intercalation, and their presence in the antibiotic drug Rifaximin. The study highlights the efficiency of intramolecular transition-metal-catalyzed CN bond formation in the synthesis of these compounds (Masters et al., 2011).

Synthesis Methodology Improvements

A study on the synthesis of 3-aminoimidazo[1,2-a]pyridines, closely related to this compound, showcased the use of ionic liquids to improve synthesis yields. This approach simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid, enhancing the efficiency of the synthesis process (Shaabani et al., 2006).

Exploration in Cancer Chemotherapy

Research involving selenylated imidazo[1,2-a]pyridines, structurally related to this compound, showed promising activity against breast cancer cells. These compounds demonstrated significant cytotoxicity and induced cell death by apoptosis, highlighting their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSTHGPBTXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320233
Record name 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838-32-4
Record name 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4′-dibromoacetophenone (22.4 g) and 2-amino-4-picoline (8.68 g) in ethanol (80 mL) was heated at reflux temperature for 3 hours. The reaction mixture was cooled to ambient temperature and the crystalline solid isolated by filtration, washed with ethanol and dried in vacuo to give the title compound (13.1 g).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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